molecular formula C18H19N3O4S B10963286 2,5-dimethoxy-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide

2,5-dimethoxy-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide

Cat. No.: B10963286
M. Wt: 373.4 g/mol
InChI Key: DXIPYOKEKWGOFA-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzenesulfonamide core with methoxy and pyrazolylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps One common approach is to start with the sulfonation of a suitable aromatic compound to introduce the sulfonamide groupThe final step involves the attachment of the pyrazolylmethyl group, which can be achieved through a nucleophilic substitution reaction using a pyrazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for sulfonation and methylation steps, as well as the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the pyrazolylmethyl group, making it less versatile in terms of biological activity.

    N-(3-Pyrazolylmethyl)benzenesulfonamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.

Uniqueness

2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and pyrazolylmethyl groups. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

2,5-dimethoxy-N-[3-(pyrazol-1-ylmethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-24-16-7-8-17(25-2)18(12-16)26(22,23)20-15-6-3-5-14(11-15)13-21-10-4-9-19-21/h3-12,20H,13H2,1-2H3

InChI Key

DXIPYOKEKWGOFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)CN3C=CC=N3

Origin of Product

United States

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